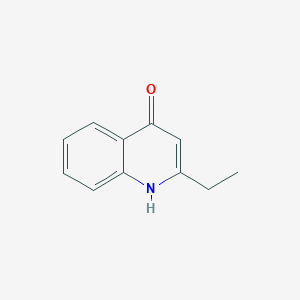

2-ethyl-4(1H)-quinolinone

Descripción

2-Ethyl-4(1H)-quinolinone is a heterocyclic compound featuring a quinolinone core (a bicyclic structure with a fused benzene and pyridone ring) substituted with an ethyl group at the 2-position. Quinolinones are widely studied due to their diverse pharmacological activities, including antimalarial, antimicrobial, and enzyme inhibitory properties . The 4(1H)-quinolinone moiety, in particular, is a privileged scaffold in medicinal chemistry, with substituents at the 2- and 3-positions significantly modulating biological activity and physicochemical properties .

Propiedades

IUPAC Name |

2-ethyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-7-11(13)9-5-3-4-6-10(9)12-8/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKUKKHOCTXYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4(1H)-quinolinone can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with ethyl acetoacetate under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization and dehydration to yield the desired quinolinone.

Industrial Production Methods: In an industrial setting, the production of 2-ethyl-4(1H)-quinolinone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the cyclization process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl-4(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 2-ethyl-4-hydroxyquinoline.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinolinone derivatives with carboxyl, nitro, or sulfonyl groups.

Reduction: 2-Ethyl-4-hydroxyquinoline.

Substitution: Halogenated, nitrated, or sulfonated quinolinone derivatives.

Aplicaciones Científicas De Investigación

2-Ethyl-4(1H)-quinolinone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

Medicine: Quinolinone derivatives are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.

Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-ethyl-4(1H)-quinolinone involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.

Pathways Involved: It may inhibit or activate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogues

Substituent Effects on Physicochemical Properties

The nature and position of substituents on the quinolinone ring influence lipophilicity (logP), solubility, and bioavailability. For example:

*Estimated based on ELQ analogues .

- Ethyl vs. Longer Alkyl Chains: The 2-ethyl group in 2-ethyl-4(1H)-quinolinone provides balanced lipophilicity for membrane permeability, whereas longer chains (e.g., 2-nonyl in ) enhance logP but may reduce aqueous solubility.

Antimicrobial Activity:

- 4-Hydroxyquinolin-2(1H)-ones with pyrimidine or diazepine substituents (e.g., compound 11 in ) show moderate antimicrobial activity (64% yield, MIC ~50 µg/mL).

- 2-Ethyl derivatives are less explored but may exhibit similar profiles due to structural analogy .

Enzyme Inhibition:

- MAO-B Selectivity: Dihydroquinolinones (e.g., 3,4-dihydro-2(1H)-quinolinone) with fused heteroaromatic rings show high MAO-B inhibition (e.g., compound 6 in ), whereas fully aromatic 4(1H)-quinolinones lack this selectivity .

Antimalarial Activity:

- ELQs with 3-heptyl/2-methyl groups (logP = 4.8) demonstrate nanomolar potency against Plasmodium falciparum . Ethyl-substituted analogues may require optimization for similar efficacy.

Isomer-Specific Properties

- Positional Isomers: 2(1H)-quinolinone isomers (e.g., 3-hydroxy-2-phenyl-4(1H)-quinolinone ) exhibit distinct NMR chemical shifts (δ 7.95 ppm for H-5 in 4(1H)-quinolinone vs. δ 8.18 ppm in 2(1H)-quinolinone ).

- Ring Saturation: Dihydroquinolinones (e.g., 2,3-dihydro-4(1H)-quinolinones) are intermediates in synthesis but also show standalone bioactivity (e.g., antihypertensive agents ).

Actividad Biológica

2-Ethyl-4(1H)-quinolinone is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of the quinolinone family, which is known for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of 2-ethyl-4(1H)-quinolinone contribute to its interaction with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

2-Ethyl-4(1H)-quinolinone possesses a quinoline core with an ethyl group at the 2-position and a keto group at the 4-position. This specific substitution pattern influences its chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 201.24 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 2-ethyl-4(1H)-quinolinone exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

- Mechanism of Action : The compound interferes with bacterial DNA replication by inhibiting topoisomerases, essential enzymes for DNA supercoiling and replication processes.

Anticancer Activity

Studies have explored the anticancer potential of 2-ethyl-4(1H)-quinolinone and its derivatives. Research suggests that these compounds can induce apoptosis in cancer cells through various pathways:

- Cell Proliferation Inhibition : Quinolinone derivatives have been shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.

- Apoptotic Pathways : The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation. This makes it a candidate for treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study

- A study assessed the antimicrobial efficacy of 2-ethyl-4(1H)-quinolinone against Staphylococcus aureus and Escherichia coli.

- Results indicated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating effective antibacterial action.

- Anticancer Activity Assessment

- Inflammation Model

The biological activity of 2-ethyl-4(1H)-quinolinone can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It binds to topoisomerases, disrupting DNA replication.

- Receptor Modulation : The compound can interact with cellular receptors, influencing signaling pathways related to cell survival and apoptosis.

This multifaceted mechanism underlines its potential as a therapeutic agent across different medical fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.